molecular formula C8H10F2N2O4 B14043621 Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate

Cat. No.: B14043621
M. Wt: 236.17 g/mol
InChI Key: HUTJBODLXMIJHZ-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate (CAS 1824838-67-6) is a fluorinated β-keto ester with a molecular formula of C₈H₁₀F₂N₂O₄ and a molecular weight of 236.17 g/mol . Its structure features a ureidomethylene group at the 2-position, difluorine substitution at the 4,4-positions, and an ethyl ester moiety. This compound is primarily utilized as a pharmaceutical intermediate or fine chemical, likely in the synthesis of fluorinated bioactive molecules due to its electron-withdrawing fluorine atoms and reactive keto-ester functionality .

Properties

Molecular Formula

C8H10F2N2O4

Molecular Weight

236.17 g/mol

IUPAC Name

ethyl 2-(carbamoyliminomethyl)-4,4-difluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H10F2N2O4/c1-2-16-7(14)4(3-12-8(11)15)5(13)6(9)10/h3,6,13H,2H2,1H3,(H2,11,15)

InChI Key

HUTJBODLXMIJHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(F)F)O)C=NC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate Core

The synthesis typically begins with the preparation of ethyl 4,4-difluoro-3-oxobutanoate, the key fluorinated β-keto ester intermediate.

  • Starting Materials:

    • Ethyl acetate or ethyl acetoacetate derivatives
    • Difluoroacyl fluorides or related fluorinated reagents
  • Method:

    • Sodium ethylate or sodium methylate is reacted with ethyl acetate under cooled conditions (-5 to -10 °C) to generate an enolate intermediate.
    • Difluoroacyl fluorides are slowly added over 2 hours to this mixture, maintaining low temperature to control reactivity.
    • After addition, the mixture is heated to around 50 °C for 2–6 hours to complete the reaction.
    • Acidification with hydrochloric acid (pH 2–3) followed by extraction with organic solvents (e.g., methyl tert-butyl ether or dichloromethane) isolates the product.
    • Drying and distillation under reduced pressure yield ethyl 4,4-difluoro-3-oxobutanoate with yields reported around 54–72% depending on conditions.

Data Table 1: Typical Reaction Conditions for Ethyl 4,4-difluoro-3-oxobutanoate Synthesis

Parameter Range/Value Notes
Base used Sodium ethylate or sodium methylate Generates enolate intermediate
Solvent Ethyl acetate Also acts as ester source
Temperature (addition) -5 to -10 °C Controls addition of difluoroacyl fluoride
Temperature (reaction) 50 to 70 °C Ensures reaction completion
Reaction time 2 to 6 hours Depends on scale and temperature
Acidification pH 2 to 3 For product isolation
Extraction solvent Methyl tert-butyl ether or dichloromethane Organic layer isolation
Yield 54–72% Varies with method and scale

Introduction of the Ureidomethylene Group

The ureidomethylene substituent at the 2-position is introduced via condensation or addition reactions involving isocyanates, carbamoyl derivatives, or urea-based reagents.

  • Possible Approach:

    • Condensation of the keto-ester intermediate with carbamoyl imine precursors or urea derivatives under controlled conditions to form the ureidomethylene linkage.
    • This step may involve base or acid catalysis to facilitate the formation of the imine and subsequent ureido bond formation.
    • Reaction solvents may include ethyl acetate or other esters, sometimes in the presence of co-solvents to improve solubility and reaction kinetics.
  • Reaction Conditions:

    • Ambient to moderately elevated temperatures (25–70 °C)
    • Reaction times from 1 to 24 hours depending on scale and reagent reactivity
    • Work-up involves acidification, extraction, and purification by distillation or chromatography.

Biocatalytic and Asymmetric Reduction Techniques (Analogous Methods)

While no direct biocatalytic method is reported for this exact compound, related compounds such as ethyl 4-chloro-3-hydroxybutanoate have been prepared using biocatalysts:

  • Keto reductase and glucose dehydrogenase enzymes with NADPH as a cofactor can perform asymmetric reduction of keto groups to hydroxy groups in similar substrates.
  • Reaction parameters include pH buffering with hydrophosphate (0.04–0.08 mol/L), substrate concentrations of 8–15 g/mL, and enzyme loadings of 3–8% by mass relative to substrate.
  • Reaction temperatures are mild (28–33 °C) with times ranging from 6 to 10 hours.

This suggests potential for enzymatic approaches to stereoselective synthesis of derivatives or intermediates related to ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Yield/Notes
1 Formation of enolate intermediate Sodium ethylate/methylate, ethyl acetate, low temp Controlled addition of difluoroacyl fluoride
2 Reaction with difluoroacyl fluoride 50–70 °C, 2–6 h 54–72% yield of ethyl 4,4-difluoro-3-oxobutanoate
3 Acidification and extraction HCl to pH 2–3, organic solvent extraction Isolation of crude product
4 Introduction of ureidomethylene group Condensation with carbamoyl/urea derivatives, 25–70 °C Formation of ureidomethylene linkage
5 Purification Distillation under reduced pressure or chromatography Purity >75% achievable

Research Discoveries and Industrial Relevance

  • The starting materials for the fluorinated keto ester are commercially available, inexpensive, and easy to handle, facilitating scale-up.
  • The process avoids generation of large volumes of acidic waste, enhancing environmental compatibility.
  • The ureidomethylene modification introduces potential biological activity, making the compound interesting for pharmaceutical and agrochemical applications.
  • Reaction parameters such as temperature, pH, and reagent ratios have been optimized in related patents to maximize yield and purity.
  • The mixture of esters (ethyl and methyl) can be controlled by choice of base and solvent, influencing the final product composition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven differences:

Compound Name CAS Number Molecular Formula Substituents Key Features Reference
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate 1824838-67-6 C₈H₁₀F₂N₂O₄ - 4,4-difluoro
- 2-ureidomethylene
- Ethyl ester
High polarity due to urea group; potential for hydrogen bonding.
Ethyl 4,4-difluoro-3-oxobutanoate 352-24-9 C₆H₈F₂O₃ - 4,4-difluoro
- Ethyl ester
Simpler structure; lacks urea group, reducing hydrogen-bonding capacity.
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate 176969-33-8 C₉H₁₂F₂O₄ - 4,4-difluoro
- 2-ethoxymethylene
- Ethyl ester
Ethoxy group replaces urea; lower polarity but improved lipophilicity.
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate N/A C₈H₁₁F₃O₃ - 4,4,4-trifluoro
- 2-ethyl
- Ethyl ester
Trifluorination enhances electron-withdrawing effects; ethyl substituent increases steric bulk.
Key Observations:
  • Fluorination : The 4,4-difluoro substitution in the target compound reduces electron density at the β-keto position, enhancing reactivity in nucleophilic additions or cyclization reactions .
  • Ureidomethylene vs. Ethoxymethylene : The ureidomethylene group introduces hydrogen-bonding capability, which may improve binding affinity in drug-target interactions compared to the ethoxy analogue .

Physical and Chemical Properties

Property This compound Ethyl 4,4-difluoro-3-oxobutanoate Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
Molecular Weight 236.17 g/mol 166.12 g/mol 222.19 g/mol
Polarity High (urea group) Moderate Low (ethoxy group)
Solubility Likely polar aprotic solvents (e.g., DMSO) Ethanol, acetone Ethyl acetate, dichloromethane
Reactivity Reactive β-keto ester; urea group participates in H-bonding Standard β-keto ester reactivity Ethoxy group stabilizes via resonance
Notes:
  • The ureidomethylene group in the target compound increases solubility in polar solvents but may reduce stability under acidic or basic conditions due to urea hydrolysis .
  • Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is a precursor in fluorinated heterocycle synthesis, with a boiling point estimated at ~200°C .

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